4,6-Diethylpyridin-2-amine
Description
4,6-Diethylpyridin-2-amine is a pyridine derivative featuring ethyl substituents at the 4- and 6-positions and an amino group at the 2-position. Ethyl groups are bulkier than methyl, which may reduce crystallinity, lower melting points, and enhance lipophilicity compared to smaller substituents .
Properties
CAS No. |
185417-52-1 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4,6-diethylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-3-7-5-8(4-2)11-9(10)6-7/h5-6H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
UIPGPWUHXJEAAX-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NC(=C1)N)CC |
Canonical SMILES |
CCC1=CC(=NC(=C1)N)CC |
Synonyms |
2-Pyridinamine,4,6-diethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key properties of structurally related compounds:
Key Observations:
- Substituent Effects :
- Ethyl vs. Methyl : Ethyl groups (hypothetically in 4,6-diethylpyridin-2-amine) would increase molecular weight (~150–160 g/mol) and reduce melting points compared to methyl analogs due to weaker crystal packing .
- Chloro/Methoxy Groups : Chloro substituents (e.g., in B6 ) elevate melting points (159–161°C) via polarity and hydrogen bonding. Methoxy groups enhance solubility in polar solvents .
- Phenyl Groups : Bulky phenyl substituents (e.g., 4,6-diphenylpyrimidin-2-amine ) promote π-π stacking but may complicate synthesis.
Electronic and Reactivity Profiles
- Electron-Withdrawing vs. Donating Groups: Chloro (electron-withdrawing) deactivates the ring, directing electrophilic substitutions to specific positions . Methoxy/amino (electron-donating) groups increase ring electron density, favoring reactions like nitration or sulfonation .
- Steric Effects: Ethyl substituents may hinder access to the amino group in this compound, reducing reactivity in substitution reactions compared to less bulky analogs .
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